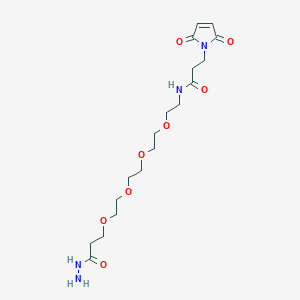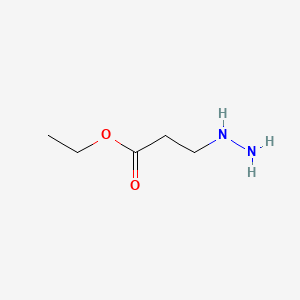
Ethyl 3-hydrazinylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydrazinylpropanoate is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanoic acid and contains a hydrazine functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydrazinylpropanoate can be synthesized through the reaction of ethyl acrylate with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, ethyl acrylate and hydrazine hydrate, are fed into the reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydrazinylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazines or hydrazides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydrazinylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The ester group can undergo hydrolysis to release the active hydrazine moiety, which then exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydrazinylpropanoate can be compared with other similar compounds such as:
Ethyl 3-aminopropanoate: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
Ethyl 3-hydroxypropanoate: Contains a hydroxyl group, making it more suitable for reactions involving alcohols.
Ethyl 3-nitropropanoate: Contains a nitro group, which is more reactive in oxidation and reduction reactions.
This compound is unique due to its hydrazine functional group, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Eigenschaften
IUPAC Name |
ethyl 3-hydrazinylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSADVCEAHGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
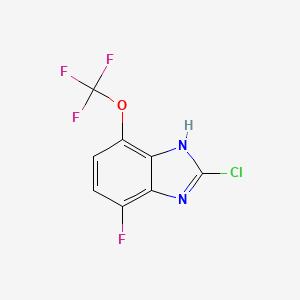
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
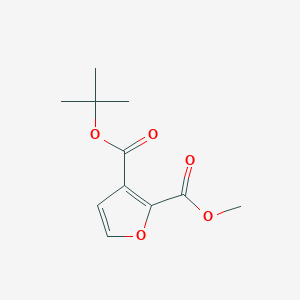

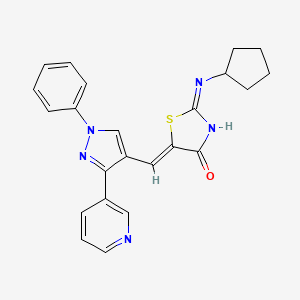
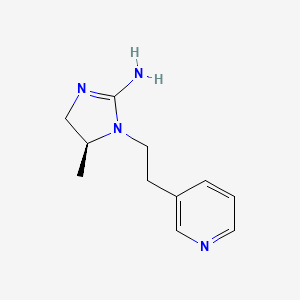
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
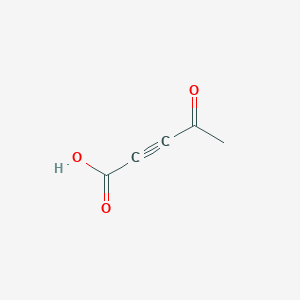

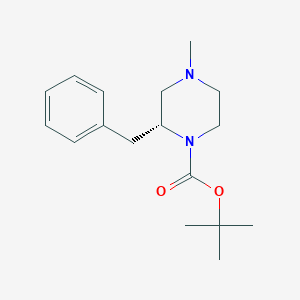
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
